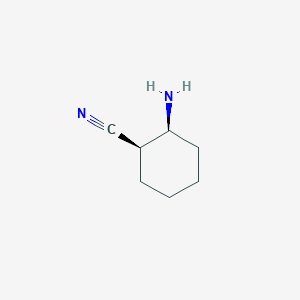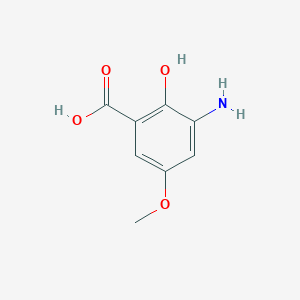![molecular formula C13H19ClFNO B11926595 4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride](/img/structure/B11926595.png)
4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride is a chemical compound with the molecular formula C13H19ClFNO It is a derivative of piperidine, a six-membered ring containing nitrogen, and features both benzyloxy and fluorine substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride typically involves the reaction of piperidine derivatives with benzyl chloride and fluorinating agents. One common method includes the following steps:
Formation of the Benzyloxy Group: Reacting piperidine with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxy derivative.
Fluorination: Introducing the fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Hydrochloride Formation: Converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group or to alter the piperidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) in the presence of a catalyst.
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Reduction can yield piperidine derivatives without the benzyloxy group.
Substitution: Substitution reactions can produce various fluorinated or non-fluorinated derivatives.
Aplicaciones Científicas De Investigación
4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the fluorine atom can enhance metabolic stability and bioavailability. The compound may modulate signaling pathways by inhibiting or activating specific proteins.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoropiperidine: Lacks the benzyloxy group, making it less hydrophobic.
4-Benzyloxypiperidine: Lacks the fluorine atom, potentially affecting its metabolic stability.
4-[(Methoxy)methyl]-4-fluoropiperidine: Similar structure but with a methoxy group instead of benzyloxy, which may alter its chemical reactivity and biological activity.
Uniqueness
4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride is unique due to the combination of the benzyloxy and fluorine substituents, which confer distinct chemical and biological properties. This dual substitution can enhance its binding affinity, metabolic stability, and overall efficacy in various applications.
Propiedades
Fórmula molecular |
C13H19ClFNO |
|---|---|
Peso molecular |
259.75 g/mol |
Nombre IUPAC |
4-fluoro-4-(phenylmethoxymethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C13H18FNO.ClH/c14-13(6-8-15-9-7-13)11-16-10-12-4-2-1-3-5-12;/h1-5,15H,6-11H2;1H |
Clave InChI |
YUYLPUCNQAKIJV-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(COCC2=CC=CC=C2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Methylsulfonyl)phenyl]-5-(4-piperidyl)-1,2,4-oxadiazole Hydrochloride](/img/structure/B11926515.png)
![2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B11926524.png)
![8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B11926535.png)
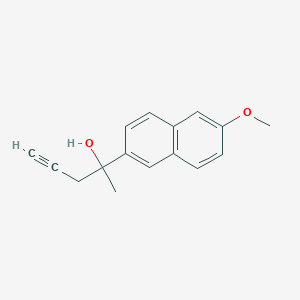
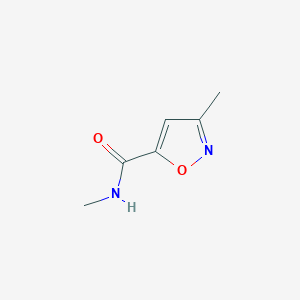
![2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride](/img/structure/B11926548.png)

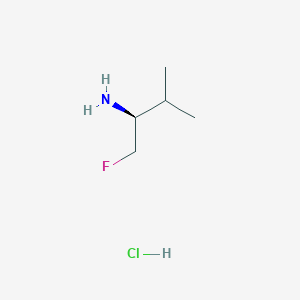
![2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11926579.png)
